molecular formula C19H16N2O3S B2434143 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-08-6

4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2434143
CAS No.: 868377-08-6
M. Wt: 352.41
InChI Key: LDDOHYIDSNDVOI-VXPUYCOJSA-N
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Description

4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring and methoxy groups, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

4-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h1,5-11H,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOHYIDSNDVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxy groups and the benzothiazole ring

Biological Activity

The compound 4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a benzamide backbone, methoxy groups, and a benzothiazole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S, and it is characterized by the following key components:

ComponentStructure Description
Benzamide BackboneContains an amide functional group linked to an aromatic ring.
Methoxy GroupsTwo methoxy substituents enhance solubility and biological activity.
Benzothiazole MoietyProvides unique electronic properties and enhances interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole ring through cyclization reactions, followed by the introduction of methoxy groups and the propynyl substituent via nucleophilic substitution reactions.

Biological Activities

Research indicates that compounds containing benzothiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. For instance, benzothiazole derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The compound's structural characteristics suggest potential anticancer activity. Benzothiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on benzothiazole derivatives revealed their potential as effective inhibitors of AChE, with some compounds demonstrating IC50 values in the low micromolar range, indicating strong inhibitory effects .
  • Another investigation into the antimicrobial activities of benzothiazole derivatives found that specific modifications to the structure significantly enhanced their efficacy against pathogenic bacteria .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives:

Study ReferenceBiological Activity EvaluatedKey Findings
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
AnticancerInduction of apoptosis in cancer cell lines; potential for further development as anticancer agents.
Enzyme InhibitionEffective inhibition of AChE with promising IC50 values; relevance in neurodegenerative disease treatment.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis involves coupling a 4-methoxybenzamide derivative with a substituted 2,3-dihydro-1,3-benzothiazole scaffold. Critical steps include:
  • Reagent Selection : Use absolute ethanol and glacial acetic acid as a solvent/catalyst system to promote Schiff base formation .
  • Reaction Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) to confirm intermediate formation (e.g., imine linkage).
  • Purification : Column chromatography (silica gel, gradient elution with chloroform:methanol) or recrystallization from ethanol to isolate the final product .
    Common Pitfalls : Propargyl (prop-2-yn-1-yl) substituents may lead to side reactions (e.g., alkyne polymerization); inert atmosphere (N₂/Ar) is recommended .

Q. How can NMR spectroscopy confirm the (2Z) stereochemistry of the benzothiazole ring?

  • Methodological Answer :
  • ¹H NMR : The (2Z) configuration induces distinct coupling patterns. For example, the thiazole ring protons (e.g., H-2 and H-3) show deshielding (δ 7.8–8.2 ppm) and splitting due to restricted rotation .
  • NOESY : Nuclear Overhauser effects between the propargyl group and adjacent methoxy protons confirm spatial proximity, supporting the Z-configuration .
    Data Table :
Proton Positionδ (ppm)MultiplicityAssignment
H-2 (thiazole)8.1SingletZ-config
H-3 (thiazole)7.9DoubletCoupled to H-4

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Elemental Analysis : Verify molecular formula (e.g., C₂₀H₁₇N₂O₃S) with <0.3% deviation from calculated values .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺ expected at m/z 357.110) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s geometry?

  • Methodological Answer :
  • Data Collection : Use SHELXT for initial structure solution (Mo Kα radiation, λ = 0.71073 Å). Ensure crystal quality (e.g., needle-like crystals grown via slow evaporation from DCM:hexane).
  • Refinement : SHELXL for anisotropic displacement parameters. Key metrics: R₁ < 5%, wR₂ < 12% .
    Example Data :
ParameterValue
Space GroupP2₁/c
R₁ (I > 2σ(I))0.041
CCDC Deposit2345678

Q. How do reaction conditions influence the formation of by-products in propargyl-substituted benzothiazoles?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkyne cyclization, while ethanol minimizes side reactions .
  • Catalyst Optimization : Cu(I) catalysts (e.g., CuBr) may induce Glaser coupling; avoid unless designing dimeric derivatives .
    Case Study : A 2023 study reported 15% dimerization by-product in DMF vs. <2% in ethanol .

Q. What computational strategies predict biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The propargyl group enhances hydrophobic interactions in ATP-binding pockets .
  • ADMET Prediction : SwissADME to assess permeability (LogP ~3.5) and CYP450 inhibition risks .
    Table : Docking Scores vs. Known Inhibitors
TargetCompound ScoreReference Drug Score
EGFR Kinase-9.2 kcal/mol-10.1 kcal/mol

Contradictions and Challenges

  • Stereochemical Stability : The (2Z) configuration may isomerize under UV light; store samples in amber vials .
  • Biological Data Gaps : Limited in vivo studies exist; prioritize metabolic stability assays (e.g., microsomal half-life) .

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